

Ohchinin and Related Limonoids from Melia azedarach: A Technical Overview

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Compound of Interest

Compound Name: Ohchinin

Cat. No.: B1157707

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A comprehensive technical guide on the chemical compound **Ohchinin**, including its synthesis, detailed biological activity, and mechanism of action, is not feasible at this time due to a significant lack of specific data in the public scientific literature. The available information confirms its existence and origin, but in-depth pharmacological studies appear to be limited or unpublished.

This document provides a summary of the known information on **Ohchinin** and presents a broader overview of related chemical compounds isolated from its natural source, Melia azedarach. The methodologies and biological activities of these related limonoids may offer insights into the potential properties of **Ohchinin** and provide a framework for future research.

The Chemical Profile of Ohchinin

Ohchinin is a natural product classified as a limonoid, a subclass of triterpenoids. It has been identified as a constituent of the plant Melia azedarach, commonly known as the chinaberry tree.[1] The chemical identity of **Ohchinin** is established in public databases such as PubChem, which provides its molecular structure and formula.[2]

Table 1: Chemical Identity of **Ohchinin**

Property	Value
PubChem CID	102004580[2]
Molecular Formula	C36H42O8[2]
Molecular Weight	602.7 g/mol [2]
IUPAC Name	[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0 ^{2,9} .0 ^{4,8} .0 ^{15,18}]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate[2]
Natural Source	Melia azedarach[1]

A related compound, **Ohchinin** acetate, has also been mentioned as a constituent of the fruits of *Melia azedarach*. [3] However, detailed information on its specific biological activities is also lacking.

Biological Activities of Limonoids from Melia azedarach

While specific quantitative data on the biological activity of **Ohchinin** are not available, numerous other limonoids have been isolated from *Melia azedarach* and their pharmacological effects have been investigated. These studies provide a strong indication of the potential bioactivities of compounds from this class. The primary activities reported for these related limonoids are anti-inflammatory and cytotoxic.

Anti-inflammatory Activity

Several limonoids from the fruits of *Melia azedarach* have demonstrated significant anti-inflammatory properties. For instance, a novel limonoid (referred to as compound 2 in the study) was found to have an IC₅₀ value of 22.04 μM for the inhibition of nitric oxide (NO) production in LPS-induced macrophages. [4] This compound was also shown to reduce the production of reactive oxygen species (ROS) and the inflammatory cytokines IL-6 and TNF-α. [4] The anti-inflammatory effects of this limonoid are suggested to be mediated through the

eNOS and NF- κ B pathways.[4] Other isolated limonoids have also shown significant inhibition of NO production.[5][6]

Cytotoxic Activity

Certain limonoids from *Melia azedarach* have exhibited potent cytotoxic effects against cancer cell lines. One study reported that the limonoid meliazedarine G (compound 7 in the study) showed significant cytotoxicity against the HCT116 human colon cancer cell line with an impressive IC₅₀ value of $0.3 \pm 0.1 \mu\text{M}$. [7] A methanolic extract of the leaves of *Melia azedarach*, which contains a mixture of compounds including limonoids, showed moderate cytotoxic activity against human ovarian cancer cell lines (2008 cells) with an IC₅₀ of 26.4 $\mu\text{g/mL}$. [8]

Experimental Protocols: A Generalized Approach for Limonoid Isolation

Specific experimental protocols for the isolation of **Ohchinin** are not detailed in the available literature. However, the general methodology for the extraction and isolation of limonoids from the fruits of *Melia azedarach* can be summarized from various studies.[4][5][7]

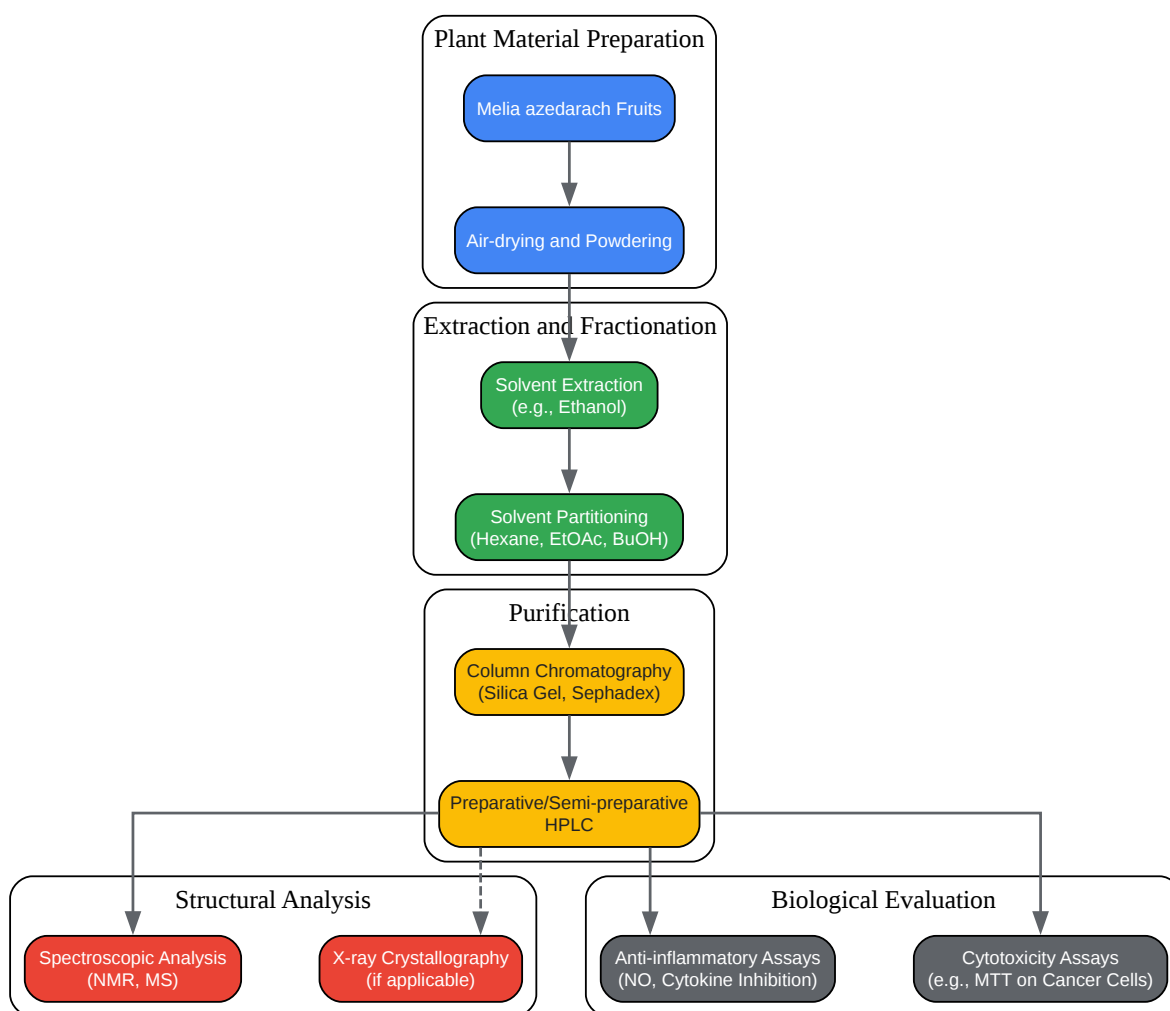
General Isolation and Purification Protocol

- **Extraction:** The air-dried and powdered fruits of *Melia azedarach* are typically extracted with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions, particularly the ethyl acetate fraction which is often rich in limonoids, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).
- **Purification:** Further purification is achieved using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

- **Structure Elucidation:** The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D-NMR (^1H and ^{13}C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-ESI-MS). For crystalline compounds, X-ray diffraction analysis can be used to confirm the structure and stereochemistry.^[7]

Visualizing the Research Workflow

The following diagram illustrates a generalized workflow for the isolation, characterization, and biological evaluation of limonoids from *Melia azedarach*, which would be applicable to the study of **Ohchinin**.



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Generalized workflow for limonoid research.

Conclusion and Future Directions

Ohchinin remains an understudied natural product with a confirmed chemical structure and natural source. The rich pharmacology of other limonoids isolated from *Melia azedarach* suggests that **Ohchinin** may also possess valuable biological activities, particularly in the areas of anti-inflammatory and anticancer research.

To build a comprehensive technical profile of **Ohchinin**, future research should focus on the targeted isolation of this compound from *Melia azedarach* to obtain sufficient quantities for thorough biological screening. This would involve quantitative assays to determine its potency and selectivity. Subsequently, mechanism-of-action studies could elucidate the specific signaling pathways and molecular targets of **Ohchinin**. Furthermore, the synthesis of **Ohchinin** and its derivatives would be a crucial step towards understanding its structure-activity relationships and developing potentially new therapeutic agents. Without such dedicated research, **Ohchinin** will remain a structurally identified but functionally uncharacterized molecule.

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